molecular formula C17H20FN3OS B2544239 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1795471-45-2

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No. B2544239
CAS RN: 1795471-45-2
M. Wt: 333.43
InChI Key: DTFLCKKBDBQCPS-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of a thiazole ring and a fluorophenyl group. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial and anticancer activities. The fluorophenyl group may contribute to the molecule's binding affinity and selectivity towards biological targets.

Synthesis Analysis

The synthesis of thiazole-containing acetamide derivatives typically involves multi-step reactions, starting from basic building blocks to the final compound. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps to yield the target compounds . Although the exact synthesis of "2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide" is not detailed, it likely follows a similar complex synthetic route, with the introduction of the fluorophenyl group at a strategic step to ensure its presence in the final molecule.

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, primarily due to their reactivity associated with the thiazole ring. The presence of substituents like the fluorophenyl group can further influence the molecule's reactivity. The chemical activity descriptors, such as electrophilicity and nucleophilicity, can be investigated using computational methods like density functional theory (DFT) to predict the molecule's behavior in chemical reactions . Additionally, the interaction with DNA bases suggests potential biological applications, where the molecule could act as an electron acceptor or donor .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamide derivatives can be influenced by their molecular structure. Theoretical computations can predict properties such as hardness, softness, and thermodynamic behavior at different temperatures . The presence of a fluorophenyl group could affect the molecule's lipophilicity, which is important for its pharmacokinetic profile. The stability of the molecule can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis .

Scientific Research Applications

Cancer Research Applications

Compounds structurally related to 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide have been investigated for their anticancer activity. For example, novel fluoro-substituted benzo[b]pyran derivatives showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs, indicating potential for cancer treatment applications (Hammam et al., 2005).

Antimicrobial Activity

Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their docking properties and antimicrobial activity. Compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal strains, suggesting potential in antimicrobial resistance research (Anuse et al., 2019).

Metabolic Stability

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles to improve metabolic stability. A potent and efficacious inhibitor, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was modified to reduce metabolic deacetylation, enhancing its metabolic stability and efficacy (Stec et al., 2011).

Protein Binding Studies

New derivatives of paracetamol were synthesized and their DNA-binding interactions with calf thymus DNA (CT DNA) and protein-binding interactions with bovine serum albumin (BSA) were studied. These derivatives showed the ability to bind strongly with BSA, indicating potential applications in the study of drug-DNA and drug-protein interactions (Raj, 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFLCKKBDBQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

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